molecular formula C7H12N2 B128825 3-Methylpiperidine-1-carbonitrile CAS No. 150932-26-6

3-Methylpiperidine-1-carbonitrile

Cat. No. B128825
M. Wt: 124.18 g/mol
InChI Key: IRBUJENWPDKMMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methylpiperidine-1-carbonitrile is an organic compound that is widely used in scientific research. It is a colorless liquid with a pungent odor and is soluble in water and most organic solvents. The compound is used in various fields of research, including biochemistry, pharmacology, and medicinal chemistry.

Scientific Research Applications

3-Methylpiperidine-1-carbonitrile has various scientific research applications. It is used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. The compound is also used in the study of enzyme-catalyzed reactions and the development of new drugs. It has been found to have anticonvulsant, analgesic, and anti-inflammatory properties.

Mechanism Of Action

The mechanism of action of 3-Methylpiperidine-1-carbonitrile is not fully understood. However, it is believed to act on the central nervous system by inhibiting the reuptake of certain neurotransmitters, such as serotonin and norepinephrine. This results in an increase in the levels of these neurotransmitters in the brain, which can lead to an analgesic effect.

Biochemical And Physiological Effects

3-Methylpiperidine-1-carbonitrile has been found to have various biochemical and physiological effects. It has been shown to have anticonvulsant, analgesic, and anti-inflammatory properties. It has also been found to have an effect on the levels of certain neurotransmitters in the brain, such as serotonin and norepinephrine.

Advantages And Limitations For Lab Experiments

The advantages of using 3-Methylpiperidine-1-carbonitrile in lab experiments include its high yield, good purity, and wide range of scientific research applications. However, the compound is highly toxic and should be handled with care. It is also relatively expensive compared to other organic compounds.

Future Directions

There are several future directions for the research on 3-Methylpiperidine-1-carbonitrile. One direction is the development of new drugs that are based on the compound's anticonvulsant, analgesic, and anti-inflammatory properties. Another direction is the study of the compound's effect on other neurotransmitters in the brain. Additionally, further research is needed to fully understand the mechanism of action of 3-Methylpiperidine-1-carbonitrile.

Synthesis Methods

The synthesis of 3-Methylpiperidine-1-carbonitrile involves the reaction of 3-methylpiperidine with cyanogen bromide. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide. The product is then purified through distillation or recrystallization. The yield of the synthesis process is typically high, and the purity of the product is also good.

properties

IUPAC Name

3-methylpiperidine-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2/c1-7-3-2-4-9(5-7)6-8/h7H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRBUJENWPDKMMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylpiperidine-1-carbonitrile

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